molecular formula C18H23N3O2S B2892076 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide CAS No. 893928-25-1

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2892076
CAS No.: 893928-25-1
M. Wt: 345.46
InChI Key: DRTODPGJCIHXAY-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

The compound plays a role in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial intermediate in the natural synthesis of antimalarial drugs. This process involves catalysis by Novozym 435, with vinyl acetate identified as the most effective acyl donor due to its irreversible reaction contribution, underlining its importance in the kinetic control of synthesis for antimalarial applications (Magadum & Yadav, 2018).

Structural Analysis and Hydrogen Bonding

Structural and hydrogen bonding patterns of related substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have been analyzed to understand their crystal packing and molecular interactions. These studies contribute to the broader understanding of the chemical's behavior and its potential applications in drug design and molecular engineering (López et al., 2010).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes have been explored. These complexes exhibit significant antioxidant activity, showcasing the compound's utility in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Toxicological Evaluation for Food and Beverage Applications

A comprehensive toxicological evaluation of a novel cooling compound closely related to the specified chemical structure has been undertaken. This study assesses its safety for use in food and beverage applications, indicating its potential utility beyond pharmaceutical applications, highlighting its versatility and safety profile (Karanewsky et al., 2015).

Flavoring Group Evaluation and Safety Assessment

The European Food Safety Authority (EFSA) has conducted a scientific opinion on the safety of using a similar compound as a flavoring substance. The evaluation ensures no safety concerns at estimated levels of dietary exposure, reinforcing the compound's applicability in food industries (Younes et al., 2018).

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-5-7-13(8-6-12)23-9-16(22)19-17-14-10-24-11-15(14)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTODPGJCIHXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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